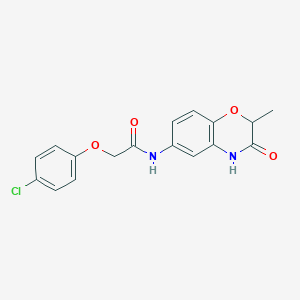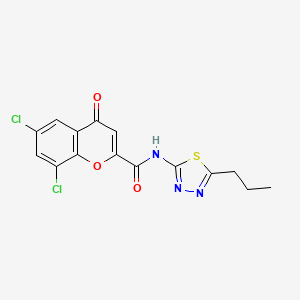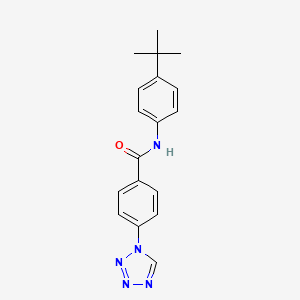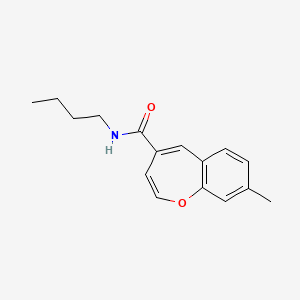![molecular formula C14H17N3O4S2 B11309998 2-hydroxy-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11309998.png)
2-hydroxy-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyrimidine core, which is a common structure in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the sulfonamide group and the 3-methylphenylmethylsulfanyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Applications De Recherche Scientifique
2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action.
Pharmaceuticals: The compound may serve as a lead compound for the development of new therapeutic agents.
Chemical Research: Its unique structure allows for the exploration of new chemical reactions and synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrimidine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-HYDROXY-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE
- 2-HYDROXY-N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE
Uniqueness
The uniqueness of 2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenylmethylsulfanyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Propriétés
Formule moléculaire |
C14H17N3O4S2 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C14H17N3O4S2/c1-10-3-2-4-11(7-10)9-22-6-5-16-23(20,21)12-8-15-14(19)17-13(12)18/h2-4,7-8,16H,5-6,9H2,1H3,(H2,15,17,18,19) |
Clé InChI |
ZFBCVQROZOFURV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[3-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11309916.png)
![N-{4-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B11309923.png)

![6-chloro-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309938.png)
![2-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(prop-2-en-1-yl)acetamide](/img/structure/B11309942.png)
![N-(4-fluorophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309949.png)
![propyl 4-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11309957.png)

![N-(2,5-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309976.png)
![N-(2-chloro-4-fluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309989.png)
![N-Ethyl-4-methyl-6-[4-(4-phenoxybenzenesulfonyl)piperazin-1-YL]pyrimidin-2-amine](/img/structure/B11309995.png)


![2-[3-(Morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11310035.png)
